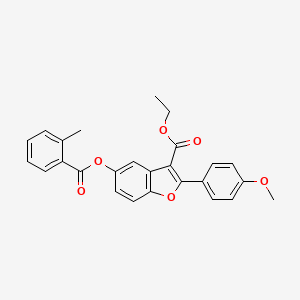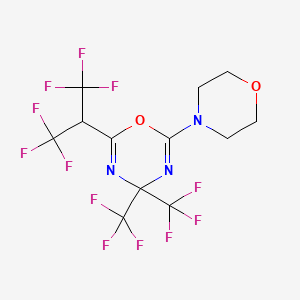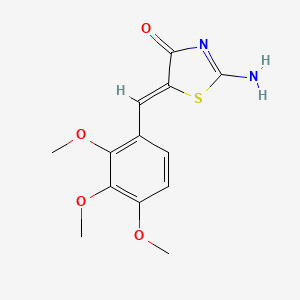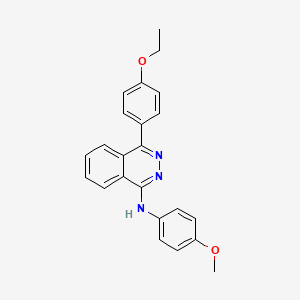![molecular formula C27H28N4O4S B11607424 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11607424.png)
5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine core, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile candidate for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenylamine reacts with the phthalazine derivative.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the phthalazine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Tetrahydrofuran Group: The final step involves the alkylation of the sulfonamide with a tetrahydrofuran derivative, typically using a strong base like sodium hydride to deprotonate the sulfonamide nitrogen, followed by reaction with the tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound’s sulfonamide group is of particular interest, as sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The methoxyphenyl and sulfonamide groups could interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its combination of a phthalazine core, a methoxyphenyl group, and a benzenesulfonamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H28N4O4S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H28N4O4S/c1-18-9-10-19(16-25(18)36(32,33)28-17-22-6-5-15-35-22)26-23-7-3-4-8-24(23)27(31-30-26)29-20-11-13-21(34-2)14-12-20/h3-4,7-14,16,22,28H,5-6,15,17H2,1-2H3,(H,29,31) |
InChI Key |
PKXXUEFZHONBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607341.png)
![2-{5-(4-methoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole](/img/structure/B11607349.png)
![2-{[(Pyrimidin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11607350.png)


![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide](/img/structure/B11607389.png)


![3-[7-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11607402.png)
![4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11607405.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol](/img/structure/B11607409.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11607410.png)
![N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B11607418.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607420.png)
